Myeloperoxidase (MPO) Inhibition: Potency Advantage Over Other Piperazine Derivatives
1-(3-Cyanophenoxyethyl)piperazine inhibits human MPO peroxidation activity with an IC₅₀ of 36 nM [1]. This potency is approximately 17-fold greater than that of the clinical-stage MPO inhibitor Verdiperstat (AZD3241, IC₅₀ 630 nM) and >277-fold greater than 1,4-dibenzylpiperazine (IC₅₀ 10,000 nM) [2]. The compound also inhibits MPO chlorination activity with an IC₅₀ of 50 nM [1], demonstrating functional consistency across assay formats.
| Evidence Dimension | Inhibition of MPO peroxidation activity |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241): IC₅₀ = 630 nM; 1,4-dibenzylpiperazine: IC₅₀ = 10,000 nM |
| Quantified Difference | 17-fold more potent than Verdiperstat; >277-fold more potent than 1,4-dibenzylpiperazine |
| Conditions | Human PMN leukocyte MPO, H₂O₂ substrate, 10 min preincubation (BindingDB assay) |
Why This Matters
For researchers developing MPO-targeted anti-inflammatory agents, this compound offers a potent, piperazine-based chemotype with significantly higher in vitro activity than established reference molecules.
- [1] BindingDB. BDBM50507389 (CHEMBL4530093). Affinity Data: IC50 36 nM and 50 nM for MPO peroxidation and chlorination. View Source
- [2] BindingDB. BDBM50125096 (1,4-Dibenzyl-piperazine). Affinity Data: IC50 10,000 nM for MPO chlorination. View Source
